2,3-Di-furan-2-yl-quinoxaline-6-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 2,3-Di-furan-2-yl-quinoxaline-6-carboxylic acid is C17H10N2O4 . The InChI code is 1S/C17H10N2O4/c20-17(21)10-5-6-11-12(9-10)19-16(14-4-2-8-23-14)15(18-11)13-3-1-7-22-13/h1-9H,(H,20,21) and the InChI key is XDEQHYWMTHWMQF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, sealed, and at room temperature .Scientific Research Applications
Medicine: Anticancer Potential
This compound has been studied for its potential in cancer treatment. Research indicates that quinoxaline derivatives exhibit cytotoxic properties against various cancer cell lines . They are particularly examined for their efficacy against breast adenocarcinoma, lung cancer, and central nervous system cancer cell lines, showing promise as therapeutic agents in oncology.
Material Science: Fluorescent Properties
In material science, 2,3-Di-furan-2-yl-quinoxaline-6-carboxylic acid is recognized for its fluorescent properties . It exhibits blue fluorescence and is cell-permeable, making it useful in the development of fluorescent dyes for biological imaging applications.
Biochemistry: Enzyme Inhibition Studies
Quinoxaline derivatives are often used in biochemistry for studying enzyme inhibition . The specific interactions of 2,3-Di-furan-2-yl-quinoxaline-6-carboxylic acid with various enzymes could lead to new insights into enzyme function and regulation.
Pharmacology: Drug Development
In pharmacology, the compound’s role in drug development is significant due to its structural versatility. It can be used as a scaffold for synthesizing new pharmacologically active molecules, potentially leading to the development of new drugs with various therapeutic effects .
Safety and Hazards
The compound has some safety hazards associated with it. It has the GHS07 pictogram and the signal word is “Warning”. The hazard statements are H315-H319-H335, which indicate that it causes skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501, which provide guidance on how to handle the compound safely .
properties
IUPAC Name |
2,3-bis(furan-2-yl)quinoxaline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O4/c20-17(21)10-5-6-11-12(9-10)19-16(14-4-2-8-23-14)15(18-11)13-3-1-7-22-13/h1-9H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEQHYWMTHWMQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Di-furan-2-yl-quinoxaline-6-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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